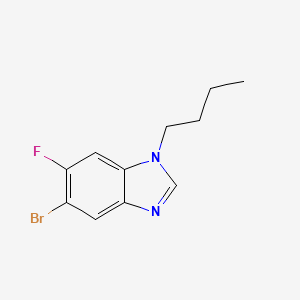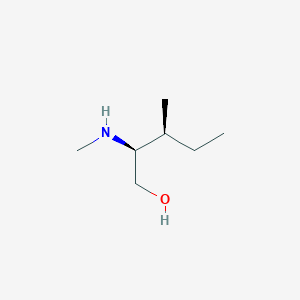
2-(4-bencilpiperazin-2-il)acetato de metilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperazineacetic acid esters involves multiple steps, starting from basic amino acids like L-serine or D-serine, and involves acylation, hydrogenolysis, and novel reactions like the Friedel Crafts reaction (Kogan & Rawson, 1992). Another approach involves the rearrangement of sulfonamide derivatives to form related piperidineacetates through heating and catalytic reduction (Naito, Dohmori, & Kotake, 1964).
Molecular Structure Analysis
The molecular structure of piperazineacetic acid derivatives has been explored through various synthesis methods, revealing the potential for diverse biological activities based on the structural modifications. For instance, the creation of ester derivatives aimed at enhancing antiulcer properties indicates the importance of the ester group in the molecule's activity (Ohtaka et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving piperazineacetic acid derivatives have demonstrated interesting outcomes, such as the synthesis of tricyclic products through unexpected reactions involving oxalyl chloride and aluminum chloride (Kogan & Rawson, 1992). The capability to undergo diverse chemical reactions speaks to the versatility of the piperazineacetic acid scaffold.
Physical Properties Analysis
While specific physical properties of "2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester" are not detailed in the retrieved documents, similar compounds have been analyzed for their physical characteristics, including melting points, solubility, and stability under various conditions, providing insights into their behavior in different environments.
Chemical Properties Analysis
The chemical properties of piperazineacetic acid derivatives, including reactivity, stability, and interaction with other chemical entities, have been explored through synthetic pathways and reactions. For instance, the reaction of piperazineacetic acid-4-methyl-hydrazine with aromatic aldehyde under reflux conditions highlights the compound's reactivity and the influence of different substituents on yield and product formation (Zhou Huilian, 2014).
Aplicaciones Científicas De Investigación
Síntesis Química
Este compuesto es ampliamente utilizado en la síntesis química {svg_1}. Es un compuesto químico versátil que exhibe un inmenso potencial en diversas aplicaciones, desde el descubrimiento de fármacos hasta la ciencia de materiales.
Actividad Antimicrobiana
El compuesto se ha utilizado en la síntesis de la novedosa 4-(3-(4-bencilpiperazin-1-il)propoxi)-7-metoxi-3-sustituido fenil-2H-croman-2-ona {svg_2}. Estos compuestos sintetizados exhibieron una actividad antibacteriana y antifúngica significativa {svg_3}.
Modelado Molecular
Se han realizado estudios de modelado molecular con este compuesto. La simulación de acoplamiento de los ocho derivados de cromano-2-ona de piperazina más activos hacia la enzima oxidorreductasa mostró que el complejo enzima-inhibidor más estable se estabilizó mediante interacciones hidrofóbicas que ocurren entre las porciones aromáticas del ligando y los residuos lipofílicos del sitio de unión {svg_4}.
Descubrimiento de Fármacos
El compuesto se utiliza en el descubrimiento de fármacos. Es un ingrediente clave en la síntesis de varios compuestos farmacéuticos {svg_5}.
Ciencia de Materiales
En el campo de la ciencia de materiales, este compuesto se utiliza debido a sus propiedades únicas. Es un componente clave en el desarrollo de nuevos materiales con estructuras y propiedades novedosas.
Investigación en Ciencias de la Vida
El compuesto se utiliza en la investigación en ciencias de la vida {svg_6}. Científicos con experiencia en áreas como Ciencias de la Vida, Ciencia de Materiales, Síntesis Química, Cromatografía e investigación analítica utilizan este compuesto en sus estudios {svg_7}.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMYXIJYAOAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B1149057.png)



![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B1149071.png)